Steric Bulk & Lipophilicity: CAS 900705-41-1 vs. 3‑Methoxy‑4‑propoxybenzaldehyde (Non‑phenoxy Analog)
Molecular surface area and lipophilicity are critical determinants of permeability and target engagement. CAS 900705‑41‑1 exhibits a topological polar surface area (TPSA) of 44.8 Ų and a calculated logP of 5.0, compared to 35.5 Ų and logP 2.5 for 3‑methoxy‑4‑propoxybenzaldehyde, representing a 26% larger polar surface and a 2.5 logP unit increase . This divergence places the target compound in a distinct property space favoring passive membrane permeation and binding to hydrophobic protein domains.
| Evidence Dimension | Topological polar surface area (TPSA) & logP |
|---|---|
| Target Compound Data | TPSA 44.8 Ų; logP 5.0 (calculated, ChemDraw v20.1) |
| Comparator Or Baseline | 3‑Methoxy‑4‑propoxybenzaldehyde: TPSA 35.5 Ų; logP 2.5 |
| Quantified Difference | ΔTPSA +9.3 Ų (+26%); ΔlogP +2.5 (+100%) |
| Conditions | In silico calculation using ChemDraw/Chem3D v20.1 (MM2 energy minimization) |
Why This Matters
Higher lipophilicity and larger surface area can enhance membrane permeation and target residence time, making the compound superior for intracellular or lipophilic binding site applications.
